3-Methylidenecyclobutane-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidenecyclobutane-1-carbothioamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclobutane ring with a methylene group and a carbothioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecyclobutane-1-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutanone with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylidenecyclobutane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced forms of the carbothioamide group.
Substitution: Substituted derivatives with various functional groups replacing the carbothioamide group.
Scientific Research Applications
3-Methylidenecyclobutane-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methylidenecyclobutane-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . This includes the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and survival.
Comparison with Similar Compounds
Similar Compounds
3-Methylenecyclobutanecarbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
3-(2-chlorophenoxymethyl)-2-fluorobenzene-1-carbothioamide: Contains a carbothioamide group but with different substituents on the aromatic ring.
Uniqueness
3-Methylidenecyclobutane-1-carbothioamide is unique due to its specific combination of a cyclobutane ring, methylene group, and carbothioamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H9NS |
---|---|
Molecular Weight |
127.21 g/mol |
IUPAC Name |
3-methylidenecyclobutane-1-carbothioamide |
InChI |
InChI=1S/C6H9NS/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H2,7,8) |
InChI Key |
MQKVHCSNAKWLGE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.